molecular formula C16H34B2Br2O B14593345 1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane CAS No. 61632-71-1

1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane

Cat. No.: B14593345
CAS No.: 61632-71-1
M. Wt: 423.9 g/mol
InChI Key: NKTPAXPEYCHJMG-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane is an organoboron compound characterized by the presence of bromobutyl and dibutyldiboroxane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane typically involves the reaction of dibutyldiboroxane with 1,4-dibromobutane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The boron atoms in the compound can undergo oxidation to form boronic acids or borate esters.

    Reduction Reactions: The compound can be reduced to form diborane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used for oxidation reactions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted boron compounds such as boronic esters or amides.

    Oxidation Reactions: Products include boronic acids or borate esters.

    Reduction Reactions: Products include diborane derivatives.

Scientific Research Applications

1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.

    Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for boron-containing pharmaceuticals.

    Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane involves its ability to undergo various chemical transformations. The bromine atoms in the compound can participate in nucleophilic substitution reactions, while the boron atoms can undergo oxidation or reduction reactions. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-bromobutyl)benzene: Similar in structure but lacks the boron atoms.

    1,3-Dibromobutane: Contains bromine atoms but lacks the boron and dibutyldiboroxane groups.

    Dibutyldiboroxane: Contains the boron and dibutyldiboroxane groups but lacks the bromobutyl groups.

Uniqueness

1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane is unique due to the presence of both bromobutyl and dibutyldiboroxane groups. This combination of functional groups imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions and applications.

Properties

CAS No.

61632-71-1

Molecular Formula

C16H34B2Br2O

Molecular Weight

423.9 g/mol

IUPAC Name

4-bromobutyl-[4-bromobutyl(butyl)boranyl]oxy-butylborane

InChI

InChI=1S/C16H34B2Br2O/c1-3-5-11-17(13-7-9-15-19)21-18(12-6-4-2)14-8-10-16-20/h3-16H2,1-2H3

InChI Key

NKTPAXPEYCHJMG-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCCBr)OB(CCCC)CCCCBr

Origin of Product

United States

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